molecular formula C12H21F2NO3 B2927820 Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate CAS No. 2386371-07-7

Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate

Cat. No.: B2927820
CAS No.: 2386371-07-7
M. Wt: 265.301
InChI Key: MMHNWKURGLHUQS-UHFFFAOYSA-N
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Description

Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate: is a chemical compound with the molecular formula C12H21F2NO3 and a molecular weight of 265.3 g/mol. This compound is characterized by its unique structure, which includes a tert-butyl group, a difluoro-substituted cyclohexyl ring, and a hydroxyl group. It is primarily used in scientific research and various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate typically involves multiple steps, starting with the preparation of the cyclohexyl core. The final step involves the reaction of the cyclohexyl intermediate with tert-butyl carbamate under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its difluoro-substituted cyclohexyl ring makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its unique structure allows for the exploration of interactions with biological targets, aiding in the discovery of potential therapeutic agents.

Medicine: . Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and optimization.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.

  • Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate: Another related compound with a different ring structure and functional groups.

Uniqueness: Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate stands out due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F2NO3/c1-11(2,3)18-10(17)15-7-8-6-12(13,14)5-4-9(8)16/h8-9,16H,4-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHNWKURGLHUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CCC1O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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